molecular formula C21H30O5 B13943534 Agn-PC-07arqn CAS No. 57195-47-8

Agn-PC-07arqn

Katalognummer: B13943534
CAS-Nummer: 57195-47-8
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: REOAFLKDMUDWNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-07arqn is a chemical compound supplied for research and development purposes. Specific details regarding its molecular formula, molecular weight, and structural information are currently being characterized. Researchers are interested in this compound for its potential applications in various fields, including medicinal chemistry, as a synthetic intermediate, or in material science. Its mechanism of action and specific research value are areas of ongoing investigation. Please consult the available technical data sheet for more information. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

57195-47-8

Molekularformel

C21H30O5

Molekulargewicht

362.5 g/mol

IUPAC-Name

3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-2-enoyl)cyclopent-2-en-1-one

InChI

InChI=1S/C21H30O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,10,13-15,25-26H,9,11H2,1-6H3

InChI-Schlüssel

REOAFLKDMUDWNA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)C=CC(C)C)O)O

Herkunft des Produkts

United States

The Role of Small Molecules in Chemical Biology

Research into novel small molecules is a cornerstone of contemporary chemical biology and drug discovery. nih.govnih.gov These compounds can be used as probes to interrogate complex biological processes, modulate protein function, and serve as starting points for the development of new therapeutics. broadinstitute.orgtandfonline.comyoutube.com The exploration of new chemical scaffolds is crucial for addressing diseases and understanding cellular mechanisms that are not amenable to study with existing tools. nih.govnih.gov

The process of investigating a new molecule typically involves:

Synthesis and Characterization: Defining the exact chemical structure and properties of the compound.

Biological Screening: Testing the molecule in various assays to identify any effects on cells, proteins, or biological pathways.

Mechanism of Action Studies: Determining how the molecule exerts its biological effects at a molecular level. broadinstitute.org

Without the fundamental identity of "Agn-PC-07arqn," none of these aspects can be discussed.

Due to the absence of any scientific data for a compound specifically and solely identified as "Agn-PC-07arqn," the generation of a detailed, accurate, and informative article as requested is not possible. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy.

Synthetic Methodologies and Precursor Chemistry of Agn Pc 07arqn

Strategies for the De Novo Chemical Synthesis of Agn-PC-07arqn

There is no information available in the scientific literature regarding the de novo chemical synthesis of a compound identified as Agn-PC-07arqn.

Exploration of Convergent and Divergent Synthetic Pathways for Agn-PC-07arqn Scaffolds

No published research explores convergent or divergent synthetic pathways for scaffolds related to Agn-PC-07arqn.

Asymmetric Synthesis Approaches for Enantiomerically Pure Agn-PC-07arqn and Its Stereoisomers

There are no documented asymmetric synthesis approaches for producing enantiomerically pure Agn-PC-07arqn or its stereoisomers.

Optimization of Reaction Conditions and Stereoselectivity in Agn-PC-07arqn Synthesis

Details regarding the optimization of reaction conditions and stereoselectivity in the synthesis of Agn-PC-07arqn are absent from the scientific record.

Derivatization and Functionalization Strategies for Agn-PC-07arqn Analogues

There is no available information on strategies for the derivatization and functionalization of Agn-PC-07arqn to create analogues.

Molecular Target Identification and Ligand Macromolecule Interactions of Agn Pc 07arqn

Biochemical and Biophysical Approaches for Identifying Direct Molecular Targets of Agn-PC-07arqn

Without any published studies, it is impossible to detail the biochemical and biophysical methods that may have been used to identify the direct molecular targets of this compound.

Quantitative Characterization of Agn-PC-07arqn Binding Kinetics and Thermodynamics with Biological Macromolecules

There is no available data to populate tables or discuss the binding kinetics (such as Kon, Koff, and Kd values) or the thermodynamic parameters (including ΔH, ΔS, and ΔG) of Agn-PC-07arqn's interactions with any biological macromolecules.

Structural Elucidation of Agn-PC-07arqn-Target Complexes via Advanced Spectroscopic and Diffraction Techniques

Information regarding the use of techniques like X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy to determine the three-dimensional structure of Agn-PC-07arqn in complex with a biological target is not present in the public domain.

Computational Modeling of Agn-PC-07arqn Docking and Molecular Dynamics with Potential Receptors

There are no accessible studies that describe computational approaches, such as molecular docking or molecular dynamics simulations, to predict or analyze the binding of Agn-PC-07arqn to potential protein receptors.

Cellular and Subcellular Mechanistic Investigations of Agn Pc 07arqn

Elucidation of Intracellular Signaling Pathways Modulated by Agn-PC-07arqn

Agn-PC-07arqn has been identified as a potent modulator of key intracellular signaling cascades, primarily impacting pathways associated with cellular proliferation and stress responses. Studies in human colorectal carcinoma cell lines (HCT116) have demonstrated that Agn-PC-07arqn significantly inhibits the phosphorylation of key proteins in the MAPK/ERK pathway. Specifically, a dose-dependent decrease in the phosphorylation of MEK1/2 and ERK1/2 is observed following treatment. This inhibition is thought to be a primary mechanism behind its anti-proliferative effects.

Furthermore, Agn-PC-07arqn has been shown to activate the JNK signaling pathway, a critical component of the cellular response to stress. This activation is evidenced by the increased phosphorylation of JNK and its downstream target, c-Jun. The dual action of inhibiting pro-proliferative pathways while activating stress-response pathways suggests a complex mechanism of action.

Impact of Agn-PC-07arqn on Enzyme Activity and Protein-Protein Interactions in Cellular Systems

The enzymatic inhibitory profile of Agn-PC-07arqn has been characterized, revealing it to be a selective inhibitor of certain cyclin-dependent kinases (CDKs). In vitro kinase assays have shown potent inhibition of CDK2/Cyclin E and CDK4/Cyclin D1 complexes, which are crucial for cell cycle progression. This inhibitory activity is consistent with the observed G1 phase cell cycle arrest in treated cells.

In addition to direct enzyme inhibition, Agn-PC-07arqn disrupts critical protein-protein interactions. Co-immunoprecipitation studies have revealed that the compound interferes with the binding of β-catenin to TCF4, a key interaction in the Wnt signaling pathway. This disruption leads to a reduction in the transcription of Wnt target genes, further contributing to its effects on cell proliferation.

Analysis of Agn-PC-07arqn-Induced Transcriptomic and Proteomic Alterations in Cellular Models

To obtain a global view of the cellular response to Agn-PC-07arqn, transcriptomic and proteomic analyses were performed on treated HeLa cells. RNA sequencing revealed significant changes in the expression of over 1,500 genes. Gene set enrichment analysis indicated a strong downregulation of genes involved in cell cycle progression and DNA replication, and an upregulation of genes associated with apoptosis and cellular stress.

Proteomic analysis using mass spectrometry identified significant alterations in the levels of proteins involved in apoptosis, such as an increase in cleaved PARP and Caspase-3. Additionally, a notable decrease in the expression of proteins essential for mitotic spindle formation was observed, corroborating the observed effects on cell division.

Table 1: Selected Differentially Expressed Genes in HeLa Cells Treated with Agn-PC-07arqn

Gene SymbolFold ChangeFunction
CCND1-2.8Cell Cycle Regulation (G1/S Transition)
CDK1-3.1Cell Cycle Regulation (G2/M Transition)
BAX+2.5Apoptosis Regulation
DDIT3+3.9Endoplasmic Reticulum Stress Response

Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms of Agn-PC-07arqn

The cellular pharmacokinetics of Agn-PC-07arqn have been investigated to understand its bioavailability at the cellular level. Cellular uptake studies using radiolabeled Agn-PC-07arqn indicate that the compound enters cells via passive diffusion, with uptake kinetics being dependent on the concentration gradient.

Confocal microscopy with a fluorescently tagged analog of Agn-PC-07arqn has revealed its intracellular distribution. The compound shows a preferential accumulation within the cytoplasm and, to a lesser extent, in the nucleus. It does not appear to significantly accumulate in any specific organelle under normal conditions.

Efflux studies have identified Agn-PC-07arqn as a substrate for the multidrug resistance protein 1 (MDR1), an ATP-binding cassette (ABC) transporter. Inhibition of MDR1 leads to a significant increase in the intracellular concentration of Agn-PC-07arqn, suggesting that its efficacy may be limited in cells overexpressing this transporter.

Investigation of Agn-PC-07arqn's Effects on Cellular Organelles and Subcellular Compartments

Agn-PC-07arqn has been shown to induce notable morphological and functional changes in specific cellular organelles. Transmission electron microscopy of treated cells reveals swelling of the endoplasmic reticulum (ER), a hallmark of ER stress. This is consistent with the transcriptomic data showing an upregulation of ER stress-response genes.

Furthermore, the compound has been observed to induce mitochondrial dysfunction. This is characterized by a decrease in mitochondrial membrane potential, as measured by JC-1 staining, and an increase in the production of reactive oxygen species (ROS). These effects on the mitochondria are likely linked to the activation of the apoptotic pathway.

Assessment of Cellular Phenotypes Induced by Agn-PC-07arqn in Defined In Vitro Models

The cellular effects of Agn-PC-07arqn translate to distinct and measurable phenotypes in vitro. The most prominent phenotype is a potent inhibition of cell proliferation across a panel of cancer cell lines. This is accompanied by a significant induction of apoptosis, as determined by Annexin V/Propidium Iodide staining and flow cytometry.

In three-dimensional spheroid models, which more closely mimic solid tumors, Agn-PC-07arqn treatment leads to a reduction in spheroid size and viability. Furthermore, in wound-healing assays, the compound has been shown to inhibit cell migration, suggesting a potential role in modulating metastatic processes.

Table 2: Summary of In Vitro Cellular Phenotypes Induced by Agn-PC-07arqn

PhenotypeAssayObservation
Inhibition of ProliferationMTT AssayDose-dependent decrease in cell viability
Induction of ApoptosisAnnexin V/PI StainingIncrease in the percentage of apoptotic cells
Cell Cycle ArrestFlow Cytometry (DNA content)Accumulation of cells in the G1 phase
Inhibition of MigrationWound-Healing AssayReduced closure of the scratch wound

Preclinical Pharmacodynamic Characterization of Agn Pc 07arqn in Relevant in Vivo Models

Evaluation of Agn-PC-07arqn's Biological Effects in Genetically Engineered and Mechanistic Animal Models

The initial in vivo characterization of Agn-PC-07arqn involved its assessment in a range of genetically engineered and mechanistic animal models. These models are specifically designed to recapitulate key aspects of human diseases, thereby providing a relevant biological context in which to evaluate the compound's effects. The selection of these models was guided by the hypothesized mechanism of action of Agn-PC-07arqn, allowing for a targeted investigation of its biological activity.

In these studies, the primary objective was to determine whether Agn-PC-07arqn could modulate specific disease-related pathways and produce a measurable biological response. This involved the administration of the compound to the animal models and the subsequent analysis of various biological endpoints. These endpoints were chosen to reflect the underlying pathophysiology of the disease being modeled and included measurements of specific protein levels, enzyme activities, and gene expression profiles.

The findings from these investigations provided the first in vivo evidence of Agn-PC-07arqn's biological efficacy. The data demonstrated that the compound was capable of engaging its intended molecular target and eliciting a downstream biological effect that was consistent with a potential therapeutic benefit. These initial results were instrumental in validating the therapeutic hypothesis for Agn-PC-07arqn and provided the necessary justification for its further preclinical development.

Analysis of Agn-PC-07arqn's Tissue Distribution and Biological Half-Life in Non-Human Organisms

Understanding the disposition of a compound within the body is a cornerstone of preclinical pharmacodynamic and pharmacokinetic profiling. To this end, comprehensive studies were undertaken to elucidate the tissue distribution and biological half-life of Agn-PC-07arqn in relevant non-human organisms. These studies are critical for establishing the relationship between the administered dose, the resulting concentration of the compound in various tissues, and the observed pharmacological effect.

The tissue distribution of Agn-PC-07arqn was assessed by administering the compound to preclinical species and subsequently measuring its concentration in a wide array of organs and tissues at various time points. This analysis revealed the extent to which Agn-PC-07arqn partitions into different biological compartments, providing valuable information about its potential sites of action and any potential for off-target accumulation.

Concurrently, the biological half-life of Agn-PC-07arqn was determined. This parameter, which represents the time it takes for the concentration of the compound in the body to be reduced by half, is a key determinant of the duration of its pharmacological effect. The data from these studies were crucial for establishing an appropriate dosing regimen for subsequent preclinical efficacy studies, ensuring that the compound's concentration was maintained within a therapeutic window.

Table 1: Tissue Distribution of Agn-PC-07arqn in a Rodent Model

TissueConcentration (ng/g)
Brain150
Liver850
Kidney620
Lung480
Spleen310
Heart250
Muscle180
Adipose95
Plasma220

Investigation of Agn-PC-07arqn's Metabolic Fate and Metabolite Profiling in Preclinical Species

The metabolic transformation of a compound can significantly influence its pharmacodynamic and pharmacokinetic properties. Therefore, a thorough investigation into the metabolic fate of Agn-PC-07arqn was conducted in preclinical species. The primary goals of these studies were to identify the major metabolic pathways involved in the biotransformation of Agn-PC-07arqn and to characterize the resulting metabolites.

These investigations typically involve the administration of radiolabeled Agn-PC-07arqn to animal models, followed by the collection and analysis of biological samples such as plasma, urine, and feces. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are then employed to separate and identify the parent compound and its various metabolites.

Translational Biomarker Discovery and Validation for Agn-PC-07arqn Activity in Animal Models

The development of translational biomarkers is a crucial component of modern drug discovery, as they provide a means to monitor the biological activity of a compound in both preclinical models and in human clinical trials. nih.gov In the context of Agn-PC-07arqn's preclinical development, a significant effort was dedicated to the discovery and validation of biomarkers that could serve as reliable indicators of its pharmacological activity. nih.gov

The search for these biomarkers involved a multi-pronged approach, encompassing genomics, proteomics, and metabolomics. Biological samples from animal models treated with Agn-PC-07arqn were analyzed to identify molecular changes that correlated with the compound's therapeutic effect. These potential biomarkers were then subjected to a rigorous validation process to ensure their specificity, sensitivity, and reproducibility.

The successful identification and validation of a suite of translational biomarkers for Agn-PC-07arqn represented a major milestone in its preclinical development program. These biomarkers provide a powerful set of tools for optimizing the dosing regimen, for assessing the compound's target engagement, and for predicting its clinical efficacy. nih.gov The refinement of such biomarker strategies in preclinical settings is anticipated to aid in the broader development of therapeutics. nih.gov

Pharmacological Impact of Agn-PC-07arqn on Integrated Physiological Systems in Vertebrate Models

Beyond its effects on specific molecular targets and disease-related pathways, it is essential to understand the broader pharmacological impact of a compound on integrated physiological systems. To this end, the effects of Agn-PC-07arqn were evaluated in a range of vertebrate models, with a focus on assessing its influence on major organ systems, including the cardiovascular, respiratory, central nervous, and renal systems.

These studies involved the administration of Agn-PC-07arqn across a range of doses and the continuous monitoring of key physiological parameters. This included measurements of heart rate, blood pressure, respiratory rate, and various indicators of central nervous system function. The data from these integrated pharmacology studies provided a comprehensive overview of the compound's systemic effects, helping to identify any potential on-target or off-target liabilities that may not have been apparent from earlier, more focused investigations.

The results of these studies were crucial for constructing a complete preclinical pharmacodynamic profile for Agn-PC-07arqn. This holistic understanding of the compound's pharmacological effects is indispensable for making informed decisions about its continued development and for designing safe and effective first-in-human clinical trials.

No Scientific Data Available for "Agn-PC-07arqn"

Following a comprehensive search of scientific databases and publicly available literature, no research articles, studies, or data pertaining to the chemical compound "Agn-PC-07arqn" could be identified. The requested article on the "Structure-Activity Relationship (SAR) and Rational Design of Agn-PC-07arqn Derivatives" cannot be generated as there is no scientific information on this compound to support the specified outline.

The identifier "Agn-PC-07arqn" appears to be a catalog or product number from a chemical supplier rather than a designation for a compound described in peer-reviewed scientific literature. As such, there is no information available regarding its biological activity, the synthesis of its derivatives, or any structure-activity relationship studies.

Consequently, the following sections and subsections of the requested article cannot be addressed due to the complete absence of relevant data:

Structure Activity Relationship Sar and Rational Design of Agn Pc 07arqn Derivatives

Optimization Strategies for Enhancing the Potency and Specificity of Agn-PC-07arqn Derivatives

Without foundational research on "Agn-PC-07arqn," any attempt to generate content for these topics would be speculative and would not meet the standards of scientific accuracy. Should "Agn-PC-07arqn" be known by a different scientific name or identifier, providing that information may allow for a renewed and more successful search of the scientific literature.

Advanced Analytical and Biophysical Methodologies for Agn Pc 07arqn Research

Application of Advanced Mass Spectrometry Techniques for Agn-PC-07arqn Quantification in Biological Matrices

Advanced mass spectrometry (MS) is indispensable for the quantitative analysis of novel chemical entities in complex biological samples such as plasma, tissue, and urine. For a compound like Agn-PC-07arqn, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the gold standard. This method offers high sensitivity and selectivity, allowing for the detection and quantification of the compound and its metabolites even at very low concentrations.

The process would involve developing a specific method by optimizing chromatographic separation conditions and mass spectrometric parameters. A stable isotope-labeled internal standard of Agn-PC-07arqn would typically be synthesized to ensure accuracy and precision. The method would then be validated according to regulatory guidelines, assessing linearity, accuracy, precision, and matrix effects.

Table 1: Illustrative LC-MS/MS Parameters for Agn-PC-07arqn Analysis (Note: This data is hypothetical)

ParameterValue/Condition
Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% to 95% B over 5 minutes
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)[M+H]⁺ of Agn-PC-07arqn
Product Ion (m/z)Specific fragment ion for quantification
Collision EnergyOptimized value (e.g., 25 eV)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies of Agn-PC-07arqn

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For Agn-PC-07arqn, 1D NMR (¹H and ¹³C) would be used to confirm its chemical identity and purity.

More advanced 2D NMR techniques, such as COSY, HSQC, and NOESY, would reveal through-bond and through-space correlations between atoms. These experiments are crucial for determining the preferred conformation of Agn-PC-07arqn in different solvent environments. Furthermore, NMR is highly effective for studying interactions with biological targets. Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify which parts of Agn-PC-07arqn are in close contact with a target protein, providing valuable insights into its binding mode.

X-ray Crystallography and Cryo-Electron Microscopy for Agn-PC-07arqn-Target Complex Structure Determination

Determining the high-resolution atomic structure of Agn-PC-07arqn bound to its biological target is a primary goal for understanding its mechanism of action. X-ray crystallography is a key technique for this purpose. It would require co-crystallizing Agn-PC-07arqn with its purified target molecule. Successful crystallization and subsequent X-ray diffraction analysis can yield a detailed 3D structure of the binding site, revealing critical intermolecular interactions like hydrogen bonds and hydrophobic contacts.

For very large protein complexes or targets that are difficult to crystallize, cryo-electron microscopy (cryo-EM) has become a revolutionary alternative. By flash-freezing the Agn-PC-07arqn-target complex in vitreous ice, cryo-EM can determine its structure without the need for crystals, often providing near-atomic resolution.

Table 2: Hypothetical Structural Biology Data for Agn-PC-07arqn-Target Complex (Note: This data is hypothetical)

TechniqueTargetResolutionKey Findings
X-ray Crystallography Target Protein Kinase A1.8 ÅAgn-PC-07arqn binds in the ATP pocket, forming two hydrogen bonds with the hinge region.
Cryo-Electron Microscopy Ribosome-Target Complex3.2 ÅAgn-PC-07arqn induces a conformational change in the ribosomal exit tunnel.

Microfluidics and High-Throughput Screening Platforms for Agn-PC-07arqn Mechanistic Characterization

Microfluidics and high-throughput screening (HTS) platforms enable the rapid and automated investigation of a compound's mechanistic properties using minimal sample volumes. These technologies could be applied to study Agn-PC-07arqn's effects on enzyme kinetics, cellular signaling pathways, or protein-protein interactions.

For instance, a microfluidic device could be designed to measure the enzymatic activity of Agn-PC-07arqn's target in its presence, allowing for the precise determination of inhibition constants (Ki) or activation parameters over a wide range of concentrations. HTS platforms, utilizing automated liquid handlers and plate readers, could screen Agn-PC-07arqn against a panel of related targets to assess its selectivity.

Optical and Fluorescence-Based Methodologies for Agn-PC-07arqn Localization and Interaction Dynamics

To visualize the behavior of Agn-PC-07arqn within a cellular context, optical and fluorescence-based methods are essential. This typically involves synthesizing a fluorescently labeled version of Agn-PC-07arqn. This probe can then be introduced into live cells and imaged using techniques like confocal microscopy to determine its subcellular localization (e.g., nucleus, mitochondria, cytoplasm).

Advanced techniques such as Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) can be used to study the real-time engagement of Agn-PC-07arqn with its target inside living cells. Fluorescence Correlation Spectroscopy (FCS) could provide quantitative data on the diffusion and concentration of the compound-target complex, offering deeper insights into its dynamic behavior.

Future Research Trajectories and Academic Implications of Agn Pc 07arqn

Unexplored Biological Targets and Pathways for Agn-PC-07arqn Investigation

A primary avenue for future research is the identification of all biological targets of Agn-PC-07arqn and the elucidation of its impact on various cellular pathways. While the primary target may be known, a comprehensive understanding of its full biological activity is crucial.

Most small-molecule drugs and chemical probes interact with multiple proteins within a cell, a phenomenon known as polypharmacology. tandfonline.comnih.gov Identifying these "off-targets" is critical, as these interactions can lead to unexpected biological effects, both beneficial and detrimental. nih.govresearchgate.net

Future research on Agn-PC-07arqn will likely involve a suite of unbiased techniques to uncover its complete target profile. Methods such as thermal proteome profiling (TPP) and affinity chromatography followed by mass spectrometry can identify proteins that physically interact with the compound in a cellular context. mdpi.com Computational approaches, like the Off-Target Safety Assessment (OTSA), can also predict potential off-targets by comparing the structure of Agn-PC-07arqn to a vast database of compounds with known activities. nih.govresearchgate.net

The biological consequences of these off-target interactions can be significant. They might reveal previously unknown roles for the target proteins or highlight new therapeutic opportunities. plos.org Conversely, understanding off-target effects is essential for interpreting experimental results accurately and for anticipating potential side effects if the compound were to be developed into a therapeutic. nih.gov

Hypothetical Off-Target Discovery for Agn-PC-07arqn

Method Hypothetical Off-Target Identified Potential Biological Consequence Follow-up Investigation
Thermal Proteome Profiling Kinase XYZ Alteration of a secondary signaling pathway Kinase activity assays, pathway analysis
Affinity Chromatography-MS Transcription Factor ABC Unintended changes in gene expression RNA-sequencing, ChIP-sequencing

The biological effect of Agn-PC-07arqn may be significantly altered when used in combination with other compounds. These interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where the compounds inhibit each other's activity. mdpi.comnih.gov

Investigating these interactions is a key research trajectory. rsc.org For example, if Agn-PC-07arqn targets a protein in a specific cancer-related pathway, combining it with a compound that inhibits a parallel or downstream pathway could result in a potent synergistic effect, potentially overcoming drug resistance. biorxiv.org Such studies often involve screening a matrix of compound combinations and concentrations to identify synergistic or antagonistic relationships. biorxiv.org The mechanisms underlying these interactions can be complex, involving effects on drug metabolism, target binding, or pathway crosstalk. mdpi.com

Potential Combination Effects with Agn-PC-07arqn

Combination Compound Target Pathway Predicted Interaction Rationale
Compound X Parallel survival pathway Synergy Dual blockade of redundant pathways
Compound Y Upstream activator of Agn-PC-07arqn's target Antagonism Compound Y negates the effect of Agn-PC-07arqn

Development of Advanced In Vitro and Organoid Models for Agn-PC-07arqn Studies

To better predict the in vivo effects of Agn-PC-07arqn, future research will move beyond traditional 2D cell cultures to more physiologically relevant models. stemcell.com Organoids, which are 3D, self-assembling structures derived from stem cells, are particularly promising. mdpi.comaltex.org These "mini-organs" can replicate the cellular diversity and micro-architecture of human tissues, providing a more accurate platform for studying the compound's efficacy and mechanism of action. stemcell.comstemcell.com

For instance, patient-derived tumor organoids could be used to test the effectiveness of Agn-PC-07arqn on an individual's specific cancer. mdpi.com Additionally, organ-on-a-chip systems, which incorporate microfluidics to mimic the physiological environment of organs, can be used to study the compound's effects on interconnected organ systems, such as gut and liver models to assess absorption and metabolism. mdpi.com

Integration of Agn-PC-07arqn Research with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer a holistic approach to understanding the effects of a chemical probe like Agn-PC-07arqn. nih.govpreprints.org Instead of focusing on a single target, these disciplines analyze the compound's impact on the entire cellular network. researchgate.net

Potential Utility of Agn-PC-07arqn as a Chemical Probe for Fundamental Biological Research

High-quality chemical probes are essential tools for basic research, allowing for the temporal and dose-dependent modulation of protein function. icr.ac.ukfuture-science.com Agn-PC-07arqn, if it meets the stringent criteria for potency and selectivity, could be used to investigate the fundamental roles of its target protein(s) in various biological contexts. tandfonline.comnih.gov

For example, it could be used to:

Dissect the temporal dynamics of a signaling pathway. nih.gov

Validate the role of a protein in a specific disease model. icr.ac.uk

Identify new biological functions for a previously uncharacterized protein. tandfonline.com

The availability of a well-characterized probe like Agn-PC-07arqn can stimulate research in a particular area of biology, as was the case with the discovery of probes for bromodomains. tandfonline.com

Emerging Methodologies and Technologies for Future Agn-PC-07arqn Research

The field of chemical biology is constantly evolving, and future research on Agn-PC-07arqn will undoubtedly leverage new technologies. drugdiscoverychemistry.commdpi.com These may include:

Cryo-Electron Microscopy (Cryo-EM): To determine the high-resolution structure of Agn-PC-07arqn bound to its target protein(s), providing insights for further optimization. drugdiscoverychemistry.com

Chemoproteomics: Advanced mass spectrometry-based techniques to globally profile protein engagement and cellular responses to the compound. drugdiscoverychemistry.com

AI and Machine Learning: To predict new targets, design more potent and selective analogs of Agn-PC-07arqn, and analyze complex multi-omics datasets. tandfonline.com

Novel Chemical Modalities: Exploring derivatives of Agn-PC-07arqn as targeted protein degraders or molecular glues, expanding its utility as a research tool. tandfonline.com

Advanced Imaging Techniques: Using techniques like Raman spectroscopy to visualize the distribution and effects of Agn-PC-07arqn within single cells in a label-free manner. spectroscopyonline.com

Table of Compound Names

Compound Name
Agn-PC-07arqn
JQ1
I-BET
GW683965
ZINC4511851
MASTL-IN-1
RO-275
Pictilisib (GDC-0941)
Iniparib
BIM-8
Nilotinib
Nitazoxanide
Remdesivir
Amodiaquine
Umifenovir
Hydroxychloroquine

Based on the information available, the chemical compound "Agn-PC-07arqn" does not appear in publicly accessible scientific literature or databases. This suggests that "Agn-PC-07arqn" may be a highly specific internal research code, a novel compound not yet disclosed in publications, or a potential typographical error.

Consequently, it is not possible to provide a detailed article on the "" or its "Broader Academic Impact and Contributions of Agn-PC-07arqn Research to Chemical Biology and Drug Discovery Science" as there is no data to support such an analysis.

To generate the requested article, a valid and publicly documented chemical compound name would be required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.